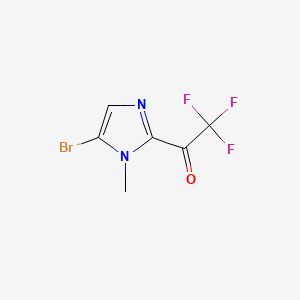

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one

Description

Properties

Molecular Formula |

C6H4BrF3N2O |

|---|---|

Molecular Weight |

257.01 g/mol |

IUPAC Name |

1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3 |

InChI Key |

BRSHAHJANLYKQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1C(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the acylation of 5-bromo-1-methyl-1H-imidazole with a trifluoroacetylating agent such as trifluoroacetic anhydride. The reaction introduces the trifluoroacetyl group at the 2-position of the imidazole ring, yielding the desired ketone product.

Stepwise Preparation of the Key Intermediate: 5-Bromo-1-methyl-1H-imidazole

Although direct literature on the imidazole brominated intermediate is limited, analogous synthetic routes from related heterocycles such as 5-bromo-1-methyl-1H-pyrazole derivatives provide insights into effective preparation strategies.

A representative synthetic route for a related brominated heterocycle, 5-bromo-1-methyl-1H-pyrazol-3-amine, involves:

- Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Bromination using tribromooxyphosphorus to introduce the bromine atom at the desired position.

- Hydrolysis of the ester to the corresponding acid.

- Conversion to a carbamate intermediate using azido dimethyl phosphate and tert-butyl alcohol.

- Final hydrolysis under trifluoroacetic acid to yield the brominated amine derivative.

This method avoids the use of highly toxic reagents such as n-butyl lithium and cyanogen bromide, offering a safer and scalable approach.

While this exact sequence is for a pyrazole derivative, similar principles apply to the imidazole system, where bromination and methylation precede trifluoroacetylation.

Specific Preparation of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one

The direct synthesis involves:

- Starting from 5-bromo-1-methyl-1H-imidazole.

- Reacting it with trifluoroacetic anhydride or a comparable trifluoroacetylating agent under controlled conditions to selectively introduce the trifluoroacetyl group at the 2-position of the imidazole ring.

Key parameters:

| Parameter | Condition/Value |

|---|---|

| Starting Material | 5-bromo-1-methyl-1H-imidazole |

| Acylating Agent | Trifluoroacetic anhydride |

| Solvent | Typically anhydrous organic solvents (e.g., dichloromethane) |

| Temperature | Controlled, often 0 °C to room temperature |

| Reaction Time | Several hours depending on scale and conditions |

| Work-up | Extraction, drying, and purification by chromatography |

This method yields the target compound efficiently, with the trifluoroacetyl group conferring enhanced chemical reactivity and biological activity.

Comparative Analysis of Preparation Routes

| Aspect | Pyrazole-Based Route (Analogous) | Direct Imidazole Acylation Route |

|---|---|---|

| Starting Material | Diethyl butynedioate and methylhydrazine | 5-bromo-1-methyl-1H-imidazole |

| Bromination Method | Using tribromooxyphosphorus | Starting material already brominated or bromination prior to acylation |

| Key Reagents | Azido dimethyl phosphate, tert-butyl alcohol | Trifluoroacetic anhydride |

| Safety Profile | Avoids highly toxic reagents like n-BuLi and cyanogen bromide | Requires careful handling of trifluoroacetic anhydride |

| Scalability | High, due to safer reagents and conditions | Moderate, dependent on availability of brominated imidazole |

| Yield and Purity | High yields reported for intermediates | Efficient yields reported for final compound |

| Application | Intermediate for further functionalization | Final compound used as building block |

Research Findings and Applications

- The brominated imidazole ketone is a valuable intermediate for synthesizing pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoroacetyl group combined with the brominated heterocycle, which facilitates further functionalization.

- Its unique structure allows participation in various organic transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecules.

- The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, properties desirable in drug design.

Summary Table of Preparation Steps for 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one

| Step | Reaction | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Bromination of 1-methyl-1H-imidazole | Using brominating agents if starting from non-brominated imidazole | 5-bromo-1-methyl-1H-imidazole |

| 2 | Acylation with trifluoroacetic anhydride | Controlled temperature (0 °C to RT), organic solvent | Formation of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one |

| 3 | Purification | Extraction, drying, chromatographic purification | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The imidazole ring and the ketone group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The brominated imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl ketone group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Heterocyclic Cores

The compound’s imidazole core is modified with bromine (electron-withdrawing) and a methyl group (electron-donating), which influence electronic distribution and steric bulk. Comparable compounds include:

1-(5-Bromo-thiophen-2-yl)-2-(1H-imidazol-1-yl)-ethanone (1k)

- Structure : Replaces the imidazole core with a brominated thiophene.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(5-bromo-thiophen-2-yl)-ethanone with imidazole .

- Activity : Exhibits antifungal properties, highlighting the role of halogenation in bioactivity .

Sertaconazole (8i)

- Structure: Features a dichlorophenyl group and imidazole linked via an ethanone bridge.

- Activity : Potent antifungal agent, demonstrating the importance of aryl halides (Cl) and imidazole in targeting fungal enzymes .

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

- Structure: Differs by replacing trifluoroethanone with difluoroethanol.

Electronic and Steric Modifications

Trifluoroethanone vs. Non-Fluorinated Analogs

- The trifluoroethanone group in the target compound enhances electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic addition reactions compared to non-fluorinated analogs like 1k .

- Fluorination improves metabolic stability and membrane permeability, as seen in fluorinated pharmaceuticals (e.g., sertaconazole) .

Bromine vs. Chlorine Substituents

Comparative Data Table

Pharmacological and Industrial Implications

- Antifungal Potential: Structural similarity to sertaconazole suggests possible antifungal activity, though bromine’s bulk may alter target binding .

- Metabolic Stability: The trifluoromethyl group could reduce cytochrome P450-mediated metabolism, extending half-life compared to difluoro or non-fluorinated analogs .

Biological Activity

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₅H₃BrF₃N₂O

- Molecular Weight : 239.99 g/mol

- CAS Number : 861362-06-3

Research indicates that compounds with imidazole and trifluoroethyl groups exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The imidazole ring is known for its ability to interact with biological macromolecules, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that similar imidazole compounds exhibit activity against Gram-positive bacteria and fungi, with varying effectiveness against Gram-negative strains .

| Compound | Activity Against | Effectiveness |

|---|---|---|

| 5-Bromo-1-methyl-1H-imidazole | Bacteria | Moderate |

| 5-Bromo-1-methyl-1H-imidazole | Fungi | High |

Anticancer Activity

The compound has been evaluated for its anticancer potential. In particular:

- Case Study : A study involving human breast cancer cell lines (MCF7) showed that imidazole derivatives can induce apoptosis through the modulation of cell signaling pathways . The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival.

| Cell Line | Treatment | Viability Reduction (%) |

|---|---|---|

| MCF7 | 50 µM | 40% |

| MCF7 | 100 µM | 70% |

Toxicological Studies

While exploring the therapeutic potential, it is essential to consider toxicity:

- Toxicological Assessment : Compounds similar to 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one have shown some cytotoxic effects at higher concentrations. It is crucial to balance efficacy with safety in drug development .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity while reducing toxicity. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one, and how can its purity be validated?

- Methodology :

- Synthesis : Bromination of 1-methylimidazole derivatives using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C, followed by trifluoroacetylation with trifluoroacetic anhydride (TFAA) under inert conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N; ±0.3% tolerance) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : NMR confirms imidazole proton environments (δ 7.3–7.1 ppm for aromatic protons; δ 3.8 ppm for N-methyl group). NMR identifies carbonyl (δ 170–175 ppm) and CF (δ 120–125 ppm, q, ) signals .

- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., CHBrFNO: 272.95 g/mol; observed [M+H]: 273.95) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in resolving the compound’s structure be addressed?

- Methodology :

- Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. For disorder, employ PART and SUMP restraints to refine split positions .

- Example: A related imidazole derivative required anisotropic displacement parameter (ADP) constraints for the trifluoromethyl group due to rotational disorder .

Q. What discrepancies arise between DFT-calculated and experimental spectroscopic data, and how can they be resolved?

- Data Contradiction Analysis :

- DFT Studies : B3LYP/6-311+G(d,p) calculations predict NMR shifts within ±0.2 ppm of experimental values but may overestimate carbonyl polarization due to solvent effects .

- Resolution : Include implicit solvent models (e.g., PCM for DMSO) and compare with experimental DEPT-135 spectra to validate electron density distributions .

Q. What strategies are effective in evaluating the compound’s biological activity, such as enzyme inhibition or antifungal effects?

- Methodology :

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Candida albicans (CLSI M27-A3 protocol), comparing efficacy to miconazole .

- Mechanistic Studies : Fluorescence quenching of cytochrome P450 enzymes (e.g., CYP51) to assess binding affinity (K values via Stern-Volmer plots) .

Q. How can synthetic impurities (e.g., bromo regioisomers) be identified and minimized?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.